N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 3-(acetylamino)aniline with pyridine-3-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(acetylamino)phenyl)-4-methyl-3-nitrobenzamide
- N-(3-(acetylamino)phenyl)-2-nitrobenzamide
- 5-amino-pyrazoles
Uniqueness
N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H15N5O2 |
---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H15N5O2/c1-11(23)19-13-5-2-6-14(8-13)20-17(24)16-9-15(21-22-16)12-4-3-7-18-10-12/h2-10H,1H3,(H,19,23)(H,20,24)(H,21,22) |
InChI Key |
UKDHSJHTUROLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
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